![molecular formula C14H17FN2O B5218430 1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)
1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole
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Overview
Description
1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole, commonly known as SDB-005, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is structurally similar to other cannabinoids, such as THC, but has a unique chemical structure that allows for specific interactions with cannabinoid receptors in the body. In
Scientific Research Applications
SDB-005 has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and psychiatry. In neurology, SDB-005 has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In oncology, SDB-005 has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In psychiatry, SDB-005 has been studied for its potential as an anxiolytic and antidepressant.
Mechanism of Action
SDB-005 acts as a partial agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. By binding to CB1 receptors, SDB-005 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SDB-005 are not fully understood, but studies have suggested that it may have a range of effects on the body. These include changes in neurotransmitter release, alterations in gene expression, and modulation of immune system function. Additionally, SDB-005 has been shown to have analgesic, anti-inflammatory, and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using SDB-005 in lab experiments is its specificity for CB1 receptors, which allows for targeted modulation of these receptors without affecting other receptors in the body. Additionally, SDB-005 is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using SDB-005 is its potential for off-target effects, particularly at higher doses. Additionally, the long-term effects of SDB-005 on the body are not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are many potential future directions for research on SDB-005. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration method for SDB-005 in different therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of SDB-005 on the body, particularly in the long term.
Synthesis Methods
SDB-005 can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzyl chloride with 1-pentyl-1H-imidazole-5-carboxaldehyde, followed by the addition of a base to form the final product. The purity and yield of SDB-005 can be improved through careful purification techniques, such as recrystallization and column chromatography.
properties
IUPAC Name |
1-[5-(4-fluorophenoxy)pentyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCADLUJXNOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenoxy)pentyl]imidazole |
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